Thyminose-13C-2
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Overview
Description
Thyminose-13C-2, also known as Deoxyribose-13C-2, is a stable isotope-labeled compound. It is an endogenous metabolite, meaning it is naturally produced within organisms. The compound is labeled with carbon-13, a stable isotope of carbon, which makes it useful in various scientific research applications, particularly in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thyminose-13C-2 is synthesized by incorporating carbon-13 into the molecular structure of thyminose. The synthesis involves the use of stable heavy isotopes of carbon. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. Generally, the process involves the use of labeled precursors and specific catalysts to ensure the incorporation of carbon-13 into the desired position within the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The production process is optimized for yield and purity, ensuring that the final product meets the required specifications for research use. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and ensure the stability of the product during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Thyminose-13C-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature, pH, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a wide range of products depending on the substituent introduced .
Scientific Research Applications
Thyminose-13C-2 has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms within biochemical pathways.
Biology: Helps in understanding metabolic flux and the role of specific metabolites in cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products
Mechanism of Action
The mechanism of action of Thyminose-13C-2 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic pathways and the role of specific metabolites. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thyminose (Deoxyribose): The non-labeled form of Thyminose-13C-2.
Deoxyribose-13C-1: Another carbon-13 labeled compound, but with the label at a different position.
Deoxyribose-13C-3: Similar to this compound but with the carbon-13 label at the third carbon position
Uniqueness
This compound is unique due to its specific labeling at the second carbon position, which makes it particularly useful for certain types of metabolic studies. The position of the carbon-13 label can influence the behavior of the compound in metabolic pathways, making this compound distinct from other labeled compounds .
Properties
Molecular Formula |
C5H10O4 |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
(3S,4R)-3,4,5-trihydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i3+1 |
InChI Key |
ASJSAQIRZKANQN-YLIYBGLLSA-N |
Isomeric SMILES |
C(C=O)[C@@H]([C@@H]([13CH2]O)O)O |
Canonical SMILES |
C(C=O)C(C(CO)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.